2,5-二氧代吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

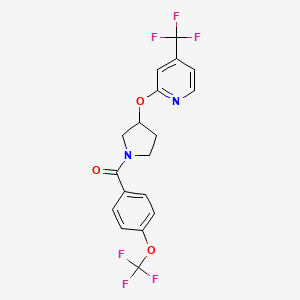

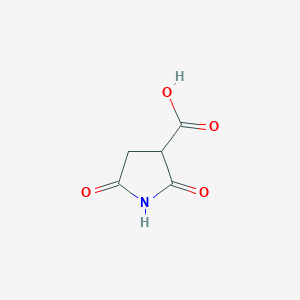

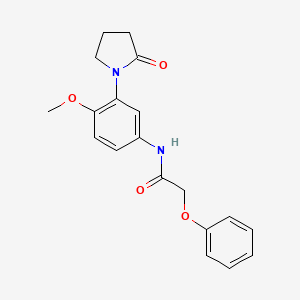

2,5-Dioxo-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It has a molecular weight of 143.10 . This compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2,5-Dioxo-pyrrolidine-3-carboxylic acid, can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in 2,5-Dioxo-pyrrolidine-3-carboxylic acid is a five-membered ring with one nitrogen atom . The structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s three-dimensional coverage .Chemical Reactions Analysis

Pyrrolidine derivatives, including 2,5-Dioxo-pyrrolidine-3-carboxylic acid, are known for their versatility in chemical reactions. They can be used as intermediates in drug research and development . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .科学研究应用

有机合成中的对映选择性生物转化

2,5-二氧代吡咯烷-3-羧酸衍生物已被用于对映选择性生物转化。具体来说,通过微生物全细胞催化剂催化的吡咯烷-2,5-二羧酰胺的酰胺酶催化水解过程,导致对映纯羧酸的产生。这些化合物在可扩展制备类药物吡咯烯融合二氮杂环-11(5H)-酮化合物和氮杂核苷类似物中找到应用(Chen et al., 2012)。

N-氨基吡咯烷-2,5-二酮的多组分合成

研究包括开发一种用于3,4-二取代N-氨基吡咯烷-2,5-二酮的多组分合成过程。该过程涉及N-异氰基三苯基膦烷、醛亚胺和梅尔德鲁姆酸在水合甲醇中的反应,导致这些化合物的非对映选择性形成,产率良好至优异(Adib et al., 2011)。

α,β-不饱和羰基化合物的氧化-环化反应

在这个应用中,吡咯烷等环胺与α,β-不饱和醛和酮发生氧化-环化反应。这个由羧酸促进的过程导致环融合吡咯烯的形成,这些化合物可以进一步氧化为吡咯或还原为吡咯烷(Kang et al., 2015)。

用于生物医学研究的吡咯烷衍生物的合成

从2,5-二氧代吡咯烷-3-羧酸衍生的3-羧基-2,2,5,5-四乙基吡咯烷-1-氧自由基等稳定自由基在生物物理和生物医学研究中很重要。这些自由基在磁共振光谱和成像中作为分子探针和标记物。使用商业可获得的试剂,合成过程已经改进以获得更高的产率(Dobrynin et al., 2021)。

作用机制

While the specific mechanism of action for 2,5-Dioxo-pyrrolidine-3-carboxylic acid is not mentioned in the sources, pyrrolidine derivatives have been evaluated for their inhibitory activity on human physiologically relevant enzymes . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

安全和危害

未来方向

属性

IUPAC Name |

2,5-dioxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-3-1-2(5(9)10)4(8)6-3/h2H,1H2,(H,9,10)(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPXZTOCIRKBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)